ethyl 4-(4-methylphenyl)-2-{[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-METHYLPHENYL)-2-({[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an oxazole ring, and various functional groups
Preparation Methods
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-({[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the oxazole ring, followed by the introduction of the ethyl ester group. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
ETHYL 4-(4-METHYLPHENYL)-2-({[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
ETHYL 4-(4-METHYLPHENYL)-2-({[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-({[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-(4-METHYLPHENYL)-2-({[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-(METHYLTHIO)BENZOATE: Similar in structure but lacks the oxazole ring.
BENZOIC ACID, 4-(METHYLTHIO)-, ETHYL ESTER:
Properties
Molecular Formula |
C24H20N2O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 2-[(Z)-(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O4S/c1-3-29-24(28)20-18(16-11-9-15(2)10-12-16)14-31-22(20)25-13-19-23(27)30-21(26-19)17-7-5-4-6-8-17/h4-14,27H,3H2,1-2H3/b25-13- |
InChI Key |
RFSUCIZUNRIPPE-MXAYSNPKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)/N=C\C3=C(OC(=N3)C4=CC=CC=C4)O |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N=CC3=C(OC(=N3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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